molecular formula C15H23ClN2O3S B6123200 3-(3-chlorobenzyl)-3-(hydroxymethyl)-N,N-dimethyl-1-piperidinesulfonamide

3-(3-chlorobenzyl)-3-(hydroxymethyl)-N,N-dimethyl-1-piperidinesulfonamide

Cat. No. B6123200
M. Wt: 346.9 g/mol
InChI Key: PIHUIUORMMAJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorobenzyl)-3-(hydroxymethyl)-N,N-dimethyl-1-piperidinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-(3-chlorobenzyl)-3-(hydroxymethyl)-N,N-dimethyl-1-piperidinesulfonamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-3-(hydroxymethyl)-N,N-dimethyl-1-piperidinesulfonamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. By inhibiting the COX enzyme, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Studies have shown that 3-(3-chlorobenzyl)-3-(hydroxymethyl)-N,N-dimethyl-1-piperidinesulfonamide exhibits significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Furthermore, this compound has been found to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-chlorobenzyl)-3-(hydroxymethyl)-N,N-dimethyl-1-piperidinesulfonamide in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic activities, as well as its potential use in the treatment of neurodegenerative disorders. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 3-(3-chlorobenzyl)-3-(hydroxymethyl)-N,N-dimethyl-1-piperidinesulfonamide. One potential direction is the development of novel derivatives of this compound with improved potency, selectivity, and safety profiles. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, analgesic, and neuroprotective effects of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(3-chlorobenzyl)-3-(hydroxymethyl)-N,N-dimethyl-1-piperidinesulfonamide involves the reaction of 3-chlorobenzylamine with formaldehyde and N,N-dimethylpiperidine in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O3S/c1-17(2)22(20,21)18-8-4-7-15(11-18,12-19)10-13-5-3-6-14(16)9-13/h3,5-6,9,19H,4,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHUIUORMMAJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)(CC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorobenzyl)-3-(hydroxymethyl)-N,N-dimethyl-1-piperidinesulfonamide

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